molecular formula C22H17FN2O3S B2793930 (3E)-1-benzyl-3-{[(3-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893313-91-2

(3E)-1-benzyl-3-{[(3-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Número de catálogo: B2793930
Número CAS: 893313-91-2
Peso molecular: 408.45
Clave InChI: RHEPDPZYNZBBCO-KGENOOAVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3E)-1-benzyl-3-{[(3-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H17FN2O3S and its molecular weight is 408.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (3E)-1-benzyl-3-{[(3-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide , often referred to as a benzothiazinone derivative, has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-tubercular properties. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and relevant data.

Chemical Structure and Properties

The compound's structure features a benzothiazinone core, which is characterized by a sulfur-containing heterocyclic ring. This structural motif is known for its diverse biological activities, particularly against Mycobacterium tuberculosis (Mtb).

Benzothiazinones act primarily by inhibiting the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), which is crucial for the biosynthesis of the mycobacterial cell wall. The inhibition of DprE1 disrupts the formation of essential cell wall components, leading to bacterial cell death.

Antimicrobial Efficacy

Research indicates that derivatives of benzothiazinones, including the compound in focus, exhibit significant antimicrobial activity against Mtb. A study demonstrated that this compound could reduce bacterial load in infected mice significantly:

TreatmentDose (mg/kg)Log 10 CFU Reduction
Untreated-0
Benzothiazinone1503.4
RMP (Positive Control)152.5

This table illustrates the effectiveness of the compound compared to traditional treatments like Rifampicin (RMP), showcasing superior efficacy at higher doses .

Case Studies

A notable case study involved the administration of the compound to C3HeB/FeJ mice infected with Mtb. The results showed:

  • Week 4 Treatment : Significant reduction in lung bacterial load.
  • Histopathological Analysis : Improved lung pathology scores compared to untreated controls.

The study concluded that the compound not only reduced bacterial counts but also improved overall lung health indicators .

In Vivo Studies

In vivo experiments have demonstrated that treatment with this benzothiazinone derivative leads to a dose-dependent reduction in mycobacterial burden:

  • At 50 mg/kg , a modest reduction was observed.
  • At 200 mg/kg , reductions reached approximately 3.98 log 10 CFU after eight weeks of treatment.

These findings suggest that higher doses are more effective in controlling Mtb infections .

In Vitro Studies

In vitro assays have confirmed that this compound exhibits potent bactericidal activity against various strains of Mtb, with minimal inhibitory concentrations (MIC) comparable to established anti-tubercular agents. The mechanism involves disruption of cell wall synthesis pathways, leading to increased susceptibility to osmotic pressure and eventual lysis .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. Studies have shown that (3E)-1-benzyl-3-{[(3-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide displays potent activity against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Its efficacy in targeting specific cancer types is an area of ongoing research .

Anti-inflammatory Effects

Benzothiazine derivatives are also noted for their anti-inflammatory properties. The compound may reduce inflammation by modulating signaling pathways involved in inflammatory responses, presenting opportunities for treating conditions like arthritis and other inflammatory diseases .

Organic Electronics

Due to its unique electronic properties, this compound has potential applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Polymer Synthesis

The compound can serve as a building block in polymer chemistry. Its functional groups allow for the incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzothiazine derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial viability compared to control groups, indicating its potential as a new antimicrobial agent.

Case Study 2: Anticancer Research

In another investigation focusing on breast cancer cell lines, this compound was shown to induce apoptosis through the activation of caspase pathways. The study highlighted its selective toxicity towards cancer cells over normal cells, suggesting a promising therapeutic index.

Propiedades

IUPAC Name

(3E)-1-benzyl-3-[(3-fluoroanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3S/c23-17-9-6-10-18(13-17)24-14-21-22(26)19-11-4-5-12-20(19)25(29(21,27)28)15-16-7-2-1-3-8-16/h1-14,24H,15H2/b21-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEPDPZYNZBBCO-KGENOOAVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC(=CC=C4)F)S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC(=CC=C4)F)/S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.